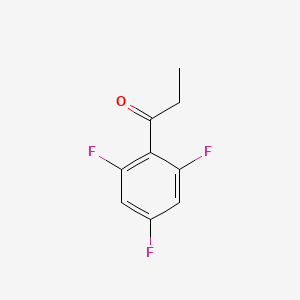

1-(2,4,6-Trifluorophenyl)propan-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2,4,6-trifluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O/c1-2-8(13)9-6(11)3-5(10)4-7(9)12/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUIWCYLHECDQQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C=C(C=C1F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380743 | |

| Record name | 1-(2,4,6-Trifluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220141-69-5 | |

| Record name | 1-(2,4,6-Trifluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1-(2,4,6-Trifluorophenyl)propan-1-one: A Technical Guide

Abstract

This technical guide provides an in-depth overview of the synthesis of 1-(2,4,6-Trifluorophenyl)propan-1-one, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document details two primary synthetic pathways: Friedel-Crafts acylation and a Grignard reagent-based approach. Each method is presented with detailed experimental protocols, quantitative data, and reaction diagrams to aid researchers and drug development professionals in the efficient and safe synthesis of this target molecule.

Introduction

This compound is a fluorinated aromatic ketone of significant interest in medicinal chemistry and materials science. The presence of the trifluorophenyl moiety can impart unique physicochemical properties to molecules, including enhanced metabolic stability, increased lipophilicity, and altered binding affinities to biological targets. This guide explores the core synthetic strategies for obtaining this valuable building block, focusing on practical laboratory-scale preparation.

Synthesis Pathways

Two principal synthetic routes have been identified for the preparation of this compound:

-

Pathway 1: Friedel-Crafts Acylation of 1,3,5-Trifluorobenzene.

-

Pathway 2: Grignard Reaction with a 2,4,6-Trifluorophenyl Grignard Reagent.

The selection of the optimal pathway will depend on the availability of starting materials, desired scale, and safety considerations.

Pathway 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic method for the formation of aryl ketones through the electrophilic aromatic substitution of an arene with an acyl halide or anhydride, catalyzed by a strong Lewis acid.[1][2] In this case, 1,3,5-trifluorobenzene is acylated with propanoyl chloride in the presence of aluminum chloride (AlCl₃).[3][4]

Reaction Scheme:

1,3,5-Trifluorobenzene + Propanoyl Chloride --(AlCl₃)--> this compound

Logical Relationship Diagram:

Caption: Friedel-Crafts Acylation Workflow.

Experimental Protocol

Materials:

-

1,3,5-Trifluorobenzene

-

Propanoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (HCl), 2M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for anhydrous reactions

-

Magnetic stirrer and heating mantle

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add propanoyl chloride (1.1 equivalents) to the stirred suspension via the dropping funnel.

-

After the addition is complete, add 1,3,5-trifluorobenzene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of 2M HCl.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with 2M HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Challenges:

The Friedel-Crafts acylation of highly deactivated aromatic rings, such as 1,3,5-trifluorobenzene, can be challenging and may result in low yields.[1] The electron-withdrawing nature of the fluorine atoms reduces the nucleophilicity of the benzene ring, making it less susceptible to electrophilic attack.[3]

Quantitative Data (Analogous Reactions)

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Yield (%) | Reference |

| Benzene | Ethanoyl chloride | AlCl₃ | - | ~90 | [4] |

| Toluene | Acetic anhydride | FeCl₃ | Ionic Liquid | 72 | [5] |

| Anisole | Acetic anhydride | Yb(OTf)₃ | - | 93 | [6] |

| Chlorobenzene | Benzoyl chloride | AlCl₃ | - | 96 |

Pathway 2: Grignard Reaction

This pathway involves the formation of a Grignard reagent from a suitable 2,4,6-trifluorophenyl halide, which then reacts with an acylating agent to yield the desired ketone.[7] The starting material for the Grignard reagent is typically 1-bromo-2,4,6-trifluorobenzene.

Reaction Scheme:

-

Formation of Grignard Reagent: 1-Bromo-2,4,6-trifluorobenzene + Mg --(THF)--> 2,4,6-Trifluorophenylmagnesium bromide

-

Acylation: 2,4,6-Trifluorophenylmagnesium bromide + Propanoyl Chloride --> this compound + MgBrCl

Logical Relationship Diagram:

Caption: Grignard Reaction and Acylation Workflow.

Experimental Protocol

Materials:

-

1-Bromo-2,4,6-trifluorobenzene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (crystal)

-

Propanoyl chloride

-

Saturated ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for anhydrous reactions

-

Magnetic stirrer

Procedure:

Part A: Preparation of 2,4,6-Trifluorophenylmagnesium bromide

-

Flame-dry all glassware and allow to cool under a stream of dry nitrogen.

-

Place magnesium turnings (1.2 equivalents) in a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.

-

Add a small crystal of iodine to the flask to activate the magnesium surface.

-

In the dropping funnel, prepare a solution of 1-bromo-2,4,6-trifluorobenzene (1.0 equivalent) in anhydrous THF.

-

Add a small portion of the bromide solution to the magnesium turnings to initiate the reaction (indicated by a color change and gentle reflux).

-

Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

Part B: Reaction with Propanoyl Chloride

-

Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

-

Slowly add a solution of propanoyl chloride (0.9 equivalents) in anhydrous THF via a dropping funnel, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Quench the reaction by the slow addition of saturated NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Safety Note: The preparation of Grignard reagents from trifluoromethyl-substituted aryl halides can be exothermic and potentially hazardous.[8] It is crucial to maintain strict anhydrous conditions and control the reaction temperature carefully.

Quantitative Data

| Starting Material | Reagent | Solvent | Yield (%) | Reference |

| 3,5-Bis(trifluoromethyl)bromobenzene | Acetic anhydride | THF | 90 | [8] |

| Aryl Halide | Acyl Chloride | THF | High | |

| 1-(4-chlorophenyl)acetone | N-chlorosuccinimide | CCl₄ | 90 | [9] |

Spectroscopic Data

Expected ¹H NMR (CDCl₃, 400 MHz):

-

δ (ppm) 6.7-6.9 (t, 2H): Aromatic protons (meta to the carbonyl group). The triplet is due to coupling with the two adjacent fluorine atoms.

-

δ (ppm) 2.9-3.1 (q, 2H): Methylene protons (-CH₂-) of the propyl chain, coupled to the methyl protons.

-

δ (ppm) 1.1-1.3 (t, 3H): Methyl protons (-CH₃) of the propyl chain, coupled to the methylene protons.

Expected ¹³C NMR (CDCl₃, 101 MHz):

-

δ (ppm) 195-200: Carbonyl carbon (C=O).

-

δ (ppm) 158-164 (ddd): Fluorine-substituted aromatic carbons (ortho and para to the carbonyl group). The complex splitting pattern is due to C-F coupling.

-

δ (ppm) 110-115 (t): Aromatic carbon (ipso to the carbonyl group).

-

δ (ppm) 95-100 (t): Aromatic carbons (meta to the carbonyl group).

-

δ (ppm) 35-40: Methylene carbon (-CH₂-).

-

δ (ppm) 8-12: Methyl carbon (-CH₃).

Expected IR (neat, cm⁻¹):

-

1680-1700: C=O stretch (aromatic ketone).

-

1600-1620, 1450-1500: C=C aromatic ring stretches.

-

1100-1300: C-F stretches.

Conclusion

This technical guide outlines two viable synthetic pathways for the preparation of this compound. The Friedel-Crafts acylation offers a direct approach but may be limited by the deactivated nature of the starting arene. The Grignard-based synthesis provides a more robust alternative, though it requires careful handling of the organometallic intermediate. The provided experimental protocols and expected data will serve as a valuable resource for researchers in the synthesis and application of this important fluorinated ketone. Further optimization of reaction conditions may be necessary to achieve high yields and purity on a larger scale.

References

- 1. Friedel-Crafts Acylation [sigmaaldrich.com]

- 2. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. chemistryjournals.net [chemistryjournals.net]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 1-(2,4,6-Trichlorophenyl)propan-2-one synthesis - chemicalbook [chemicalbook.com]

- 10. rsc.org [rsc.org]

- 11. rsc.org [rsc.org]

- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 13. mdpi.com [mdpi.com]

- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]

Technical Guide: Synthesis and Properties of Phenylpropanone Derivatives

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches for "1-(2,4,6-Trifluorophenyl)propan-1-one" did not yield a specific CAS number or detailed experimental data in publicly accessible scientific literature and chemical databases. This suggests that this particular compound may not be well-characterized or widely reported.

This guide therefore focuses on a structurally similar compound, 1-(2,4,6-Trichlorophenyl)propan-2-one , for which a detailed synthesis protocol is available. Additionally, this paper provides information on other trifluorinated isomers of phenylpropanone to offer a broader context for researchers in this field.

Section 1: Profile of 1-(2,4,6-Trichlorophenyl)propan-2-one

This section details the physicochemical properties and a known synthesis protocol for 1-(2,4,6-Trichlorophenyl)propan-2-one.

Physicochemical Data

A summary of the key quantitative data for 1-(2,4,6-Trichlorophenyl)propan-2-one is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1228284-86-3 | [1][2][3][4] |

| Molecular Formula | C₉H₇Cl₃O | [2][3] |

| Molecular Weight | 237.5 g/mol | [1][3] |

| Purity | Typically ≥95% | [1][3] |

| Monoisotopic Mass | 235.95625 Da | [5] |

Experimental Protocol: Synthesis of 1-(2,4,6-Trichlorophenyl)propan-2-one

The following protocol describes the synthesis of 1-(2,4,6-trichlorophenyl)propan-2-one from 1-(4-chlorophenyl)acetone-2.[2]

Materials:

-

1-(4-chlorophenyl)acetone-2 (16.8 g, 0.1 mol)

-

Carbon tetrachloride (100 ml)

-

N-chlorosuccinimide (29.4 g, 0.22 mol)

-

Water

-

Anhydrous magnesium sulfate

-

Methanol

Equipment:

-

250 mL four-neck reaction flask

-

Stirrer

-

Thermometer

-

Condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Recrystallization apparatus

Procedure:

-

To a 250 mL four-neck reaction flask equipped with a stirrer, thermometer, and condenser, add 16.8 g (0.1 mol) of 1-(4-chlorophenyl)acetone-2 and 100 ml of carbon tetrachloride.

-

Heat the mixture to 50-60 °C.

-

Add 29.4 g (0.22 mol) of N-chlorosuccinimide in portions.

-

After the addition is complete, continue the reaction for 5 hours at 50-60 °C.

-

After cooling, add 100 g of water to the reaction mixture.

-

Separate the organic layer. The aqueous layer is extracted with carbon tetrachloride.

-

Combine the organic phases, wash with water, and dry over anhydrous magnesium sulfate.

-

Concentrate the solution to obtain the solid product.

-

Recrystallize the obtained solid from a 1:1 methanol solution to yield a brownish-yellow solid (21.3 g, 90% yield).[2]

Section 2: Related Trifluorophenyl Propanone Isomers

While data for the specifically requested compound is unavailable, several trifluorinated isomers are documented and commercially available. These may serve as alternative starting materials or reference compounds for researchers.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| 1-(2,3,6-Trifluorophenyl)propan-2-one | 1305324-34-8 | C₉H₇F₃O | 188.15 g/mol |

| 1-(2,4,5-Trifluorophenyl)propan-2-one | 1305324-02-0 | C₉H₇F₃O | 188.15 g/mol |

Section 3: Conceptual Synthetic Pathway

A plausible synthetic route for the target molecule "this compound" would be a Friedel-Crafts acylation of 1,3,5-trifluorobenzene with propanoyl chloride. This reaction is a fundamental method for the synthesis of aryl ketones.

General Principles of Friedel-Crafts Acylation

Friedel-Crafts acylation involves the reaction of an aromatic ring with an acylating agent, typically an acyl halide or anhydride, in the presence of a Lewis acid catalyst. The Lewis acid activates the acylating agent, making it a more potent electrophile for the aromatic substitution reaction.

References

- 1. 1-(2,4,6-Trichlorophenyl)propan-2-one | 1228284-86-3 | Benchchem [benchchem.com]

- 2. 1-(2,4,6-Trichlorophenyl)propan-2-one synthesis - chemicalbook [chemicalbook.com]

- 3. 1-(2,4,6-trichlorophenyl)propan-2-one 95% | CAS: 1228284-86-3 | AChemBlock [achemblock.com]

- 4. anaxlab.com [anaxlab.com]

- 5. PubChemLite - 1-(2,4,6-trichlorophenyl)propan-2-one (C9H7Cl3O) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide on the Physical Properties of 1-(2,4,6-Trifluorophenyl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the physical properties of the chemical compound 1-(2,4,6-Trifluorophenyl)propan-1-one. A comprehensive search of available scientific literature and chemical databases reveals a significant lack of experimentally determined data for this specific molecule. This document summarizes the available information for closely related structural analogs to provide researchers with estimated properties and context for further investigation. The absence of specific experimental data for this compound underscores the need for empirical studies to characterize this compound fully.

Introduction

This compound is an aromatic ketone containing a trifluorinated phenyl group. Such fluorinated organic molecules are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine atoms, including altered lipophilicity, metabolic stability, and binding affinities. A thorough understanding of the physical properties of this compound is crucial for its synthesis, purification, formulation, and application in drug development and other research areas. However, at present, there is a notable scarcity of published experimental data for this specific compound.

Physicochemical Data of Structural Analogs

In the absence of direct data for this compound, this section presents data for structurally similar compounds. Researchers can use this information to estimate the likely properties of the target compound, although it must be emphasized that these are not direct substitutes for experimental validation.

Table 1: Physical Properties of this compound Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| 2-methyl-1-(2,4,6-trifluorophenyl)propan-1-one | 1094286-59-5 | C₁₀H₉F₃O | 202.17 | 213.64 (Predicted) | 1.211 (Predicted) |

| 1-(2,3,6-Trifluorophenyl)propan-2-one | 1305324-34-8 | C₉H₇F₃O | 188.15 | ~179 (Analogous compounds) | ~1.3 (Estimated) |

| 1-(2,4,5-Trifluorophenyl)propan-2-one | 1305324-02-0 | C₉H₇F₃O | 188.15 | Not Available | Not Available |

Note: The data presented in this table is for related compounds and should be considered as estimations for this compound.

Experimental Protocols for Physical Property Determination

While specific experimental protocols for this compound are not available in the literature, standard methodologies for determining the physical properties of organic compounds are well-established. Researchers seeking to characterize this compound would employ the following techniques.

Melting Point Determination

The melting point of a solid compound is a crucial indicator of its purity.

-

Apparatus: Capillary melting point apparatus (e.g., Mel-Temp or similar digital device).

-

Procedure:

-

A small, dry sample of the crystalline compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a controlled rate (initially rapid, then slow, ~1-2 °C/min, near the expected melting point).

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.

-

Boiling Point Determination

The boiling point is a key physical constant for a liquid.

-

Apparatus: Distillation setup (including a heating mantle, round-bottom flask, condenser, and thermometer) or a micro-boiling point apparatus (Thiele tube).

-

Procedure (Microscale):

-

A small amount of the liquid is placed in a small test tube.

-

A sealed capillary tube (sealed at one end) is inverted and placed into the liquid.

-

The test tube is attached to a thermometer and heated in a Thiele tube containing mineral oil.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat is removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

-

Density Determination

Density is the mass per unit volume of a substance.

-

Apparatus: Pycnometer or a calibrated volumetric flask and an analytical balance.

-

Procedure:

-

The mass of the clean, dry pycnometer is accurately measured.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are present.

-

The mass of the filled pycnometer is measured.

-

The volume of the pycnometer is known or can be determined using a reference liquid of known density (e.g., water).

-

The density is calculated by dividing the mass of the sample by its volume.

-

Solubility Determination

Solubility is typically determined in a range of solvents of varying polarity.

-

Apparatus: Vials or test tubes, analytical balance, and a vortex mixer or sonicator.

-

Procedure (Qualitative):

-

A small, pre-weighed amount of the compound (e.g., 1-5 mg) is placed into a vial.

-

A small volume of the solvent (e.g., 0.1 mL) is added.

-

The mixture is agitated at a constant temperature.

-

If the solid dissolves completely, more solute is added until saturation is reached. If it does not dissolve, more solvent is added incrementally.

-

Observations are recorded as soluble, partially soluble, or insoluble for each solvent. Common solvents for testing include water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, and hexane.

-

Logical Workflow for Compound Characterization

The process of characterizing a novel or uncharacterized compound like this compound follows a logical progression.

Caption: Workflow for the characterization of a novel chemical compound.

Conclusion

The physical properties of this compound have not been extensively reported in the scientific literature. This guide provides a summary of available data for analogous compounds and outlines the standard experimental protocols that should be employed to determine these crucial parameters. The provided workflow illustrates the logical steps for the comprehensive characterization of this and other novel compounds. The data and methods presented herein are intended to serve as a valuable resource for researchers and professionals in drug development and related fields, facilitating future studies on this and similar fluorinated molecules. Experimental determination of the physical properties of this compound is highly encouraged to fill the current knowledge gap.

In-Depth Technical Guide: 1-(2,4,6-Trifluorophenyl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(2,4,6-Trifluorophenyl)propan-1-one, a fluorinated aromatic ketone of interest in medicinal chemistry and drug development. Due to the limited availability of experimental data for this specific isomer, this guide leverages data from closely related analogs and established chemical principles to provide a thorough profile.

Physicochemical Properties

The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, influencing factors such as lipophilicity, metabolic stability, and binding affinity to biological targets. The properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₇F₃O | Calculated |

| Molecular Weight | 188.15 g/mol | [Calculated] |

| Appearance | White to off-white solid | Predicted |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Methanol) | Predicted |

| InChI Key | Not available for this specific isomer | - |

Synthesis and Experimental Protocol

The synthesis of this compound can be achieved via a Friedel-Crafts acylation reaction. This well-established method involves the reaction of an aromatic compound with an acylating agent in the presence of a Lewis acid catalyst.

Reaction: Friedel-Crafts acylation of 1,3,5-trifluorobenzene with propanoyl chloride.

Detailed Experimental Protocol:

Materials:

-

1,3,5-Trifluorobenzene

-

Propanoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: A dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane (100 mL) under an inert atmosphere (e.g., nitrogen or argon). The suspension is cooled to 0 °C in an ice bath.

-

Addition of Reactants: A solution of 1,3,5-trifluorobenzene (1.0 equivalent) in anhydrous dichloromethane (50 mL) is added to the stirred suspension. Subsequently, propanoyl chloride (1.1 equivalents) is added dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is carefully poured into a beaker containing crushed ice and 1 M hydrochloric acid (100 mL) with vigorous stirring. The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (2 x 50 mL).

-

Purification: The combined organic layers are washed successively with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL). The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Final Product: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Caption: Workflow for the synthesis of this compound.

Biological Context and Potential Applications

Potential Signaling Pathway Interactions:

Aryl ketones are common scaffolds in the development of inhibitors for various enzymes, including kinases and proteases. The logical relationship for a hypothetical screening cascade to identify the biological target of a novel compound like this compound is illustrated below.

Caption: A logical workflow for drug discovery starting with a novel compound.

An In-Depth Technical Guide to the ¹H NMR Spectrum of 1-(2,4,6-Trifluorophenyl)propan-1-one

Despite a comprehensive search of scientific literature and chemical databases, detailed experimental ¹H NMR spectral data for 1-(2,4,6-Trifluorophenyl)propan-1-one, including chemical shifts (δ), coupling constants (J), and multiplicities, could not be located. Publications detailing the synthesis and characterization of this specific molecule, which would typically include such data, were not found.

This guide is intended for researchers, scientists, and drug development professionals. In the absence of experimental data for the target molecule, this document will provide a theoretical analysis based on established principles of nuclear magnetic resonance spectroscopy and data from analogous compounds. This will serve as a predictive guide for the expected ¹H NMR spectrum.

Predicted ¹H NMR Spectral Data

The structure of this compound suggests a ¹H NMR spectrum characterized by two main regions: the aromatic region, showing signals for the trifluorophenyl protons, and the aliphatic region, with signals corresponding to the propanoyl group. The fluorine substituents on the aromatic ring will introduce complex splitting patterns due to ¹H-¹⁹F coupling.

A summary of the predicted ¹H NMR data is presented in the table below. These predictions are based on the analysis of substituent effects and spin-spin coupling in similar aromatic ketones.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3', H-5' (Aromatic) | 6.8 - 7.2 | Triplet of triplets (tt) | JH-F(ortho) ≈ 8-10 Hz, JH-F(para) ≈ 6-8 Hz |

| CH₂ (Aliphatic) | 2.9 - 3.2 | Quartet (q) | JH-H ≈ 7-8 Hz |

| CH₃ (Aliphatic) | 1.1 - 1.3 | Triplet (t) | JH-H ≈ 7-8 Hz |

Theoretical Experimental Protocol

A standard protocol for acquiring the ¹H NMR spectrum of a compound like this compound is detailed below. This protocol is based on common practices for the characterization of organic molecules.

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

The spectrum should be acquired on a high-resolution NMR spectrometer, typically with a proton frequency of 400 MHz or higher to ensure adequate signal dispersion.

-

Standard acquisition parameters would include:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Temperature: 298 K (25 °C).

-

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling network.

Predicted Spin-Spin Coupling Pathway

The following diagram, generated using the DOT language, illustrates the expected spin-spin coupling interactions within this compound. This visualization helps in understanding the connectivity and the origin of the predicted splitting patterns.

Caption: Predicted ¹H-¹H and ¹H-¹⁹F spin-spin coupling in this compound.

An In-depth Technical Guide to the FT-IR Spectrum of 1-(2,4,6-Trifluorophenyl)propan-1-one

This technical guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 1-(2,4,6-Trifluorophenyl)propan-1-one, a compound of interest in synthetic chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the expected spectral features, experimental protocols for spectral acquisition, and a logical workflow for analysis.

Predicted FT-IR Spectrum Analysis

While a definitive experimental spectrum for this compound is not publicly available, a reliable prediction of its key absorption bands can be made based on the analysis of structurally similar compounds, particularly substituted acetophenones. The FT-IR spectrum is dominated by the vibrational modes of its constituent functional groups: the carbonyl group of the ketone, the trifluorinated phenyl ring, and the aliphatic propyl chain.

The presence of three electron-withdrawing fluorine atoms on the phenyl ring is expected to significantly influence the electronic environment of the carbonyl group and the aromatic system, leading to characteristic shifts in their vibrational frequencies. Conjugation of the carbonyl group with the aromatic ring typically lowers the C=O stretching frequency compared to aliphatic ketones.[1][2]

The key spectral regions and their corresponding vibrational assignments are detailed in the table below.

Data Presentation: Predicted FT-IR Absorption Bands

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Assignment | Notes |

| 3100 - 3000 | Weak | Aromatic C-H Stretching | Characteristic of sp² C-H bonds in the phenyl ring.[1] |

| 2980 - 2870 | Medium | Aliphatic C-H Stretching | Asymmetric and symmetric stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups in the propanoyl moiety.[1] |

| 1710 - 1690 | Strong | Carbonyl (C=O) Stretching | The position is influenced by conjugation with the trifluorophenyl ring. The electron-withdrawing fluorine atoms may cause a slight shift to a higher wavenumber compared to unsubstituted acetophenone.[1][3] |

| 1610 - 1580 | Medium | Aromatic C=C Stretching | Vibrations of the carbon-carbon bonds within the phenyl ring. The substitution pattern may lead to multiple bands in this region.[1] |

| 1470 - 1430 | Medium | Aromatic C=C Stretching | Further ring stretching vibrations. |

| 1465 - 1450 | Medium | CH₂ Scissoring | Bending vibration of the methylene group. |

| 1375 - 1350 | Medium | CH₃ Symmetric Bending (Umbrella Mode) | A characteristic bending vibration for the methyl group.[1] |

| 1300 - 1000 | Strong | C-F Stretching | The carbon-fluorine bonds are expected to produce strong absorption bands in this region. The exact positions will depend on the coupling with other vibrations. |

| 1280 - 1230 | Strong | Aryl Ketone C-C Stretching | Stretching vibration of the bond between the carbonyl carbon and the aromatic ring carbon.[2] |

| Below 900 | Medium | Aromatic C-H Out-of-Plane Bending | The pattern of these bands is indicative of the substitution pattern on the benzene ring. |

Experimental Protocols

The following provides a generalized methodology for obtaining the FT-IR spectrum of this compound.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector is suitable for this analysis.[4]

Sample Preparation: As this compound is expected to be a solid at room temperature, several sample preparation techniques can be employed:

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[4][5] Pressure is applied to ensure good contact between the sample and the crystal. This is a rapid and common method that requires minimal sample preparation.

-

Potassium Bromide (KBr) Pellet: Approximately 1-2 mg of the finely ground sample is mixed with about 100-200 mg of dry KBr powder. The mixture is then pressed under high pressure in a die to form a transparent pellet. The pellet is placed in the sample holder of the spectrometer.

-

Nujol Mull: A few milligrams of the finely ground sample are mixed with a drop of Nujol (mineral oil) to form a paste.[6] This mull is then spread between two KBr plates. A reference spectrum of Nujol should be run separately to subtract its characteristic C-H absorption bands.[6]

-

Solution: The compound can be dissolved in a suitable solvent (e.g., carbon tetrachloride or chloroform) that has minimal absorption in the regions of interest. The solution is then placed in a liquid cell with KBr or NaCl windows. A spectrum of the pure solvent should be recorded as a background.[6]

Data Acquisition: Spectra are typically collected over the mid-infrared range of 4000 to 400 cm⁻¹.[4] A resolution of 4 cm⁻¹ is generally sufficient.[4] To improve the signal-to-noise ratio, multiple scans (e.g., 16 or 32) are co-added and averaged. A background spectrum of the empty sample compartment (or the pure solvent/KBr pellet) is recorded and automatically subtracted from the sample spectrum.

Data Processing: The resulting spectrum is typically presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹). The key absorption bands are identified and their wavenumbers are recorded.

Mandatory Visualization

References

Mass Spectrometry of 1-(2,4,6-Trifluorophenyl)propan-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,4,6-Trifluorophenyl)propan-1-one is an aromatic ketone of interest in medicinal chemistry and drug development due to the influence of its trifluorinated phenyl group on molecular properties. Mass spectrometry is a cornerstone analytical technique for the structural elucidation and quantification of such novel compounds. This guide provides an in-depth overview of the mass spectrometric behavior of this compound, including predicted fragmentation patterns, experimental protocols for its analysis, and relevant biochemical pathways for consideration in drug development.

Predicted Mass Spectrum Data

While a publicly available mass spectrum for this compound is not readily found, its fragmentation pattern under electron ionization (EI) can be predicted based on the established principles of mass spectrometry for aromatic ketones. The molecular weight of this compound (C₉H₇F₃O) is 204.15 g/mol . The predicted major fragments are summarized in the table below.

| Predicted Fragment Ion | Structure | Mass-to-Charge Ratio (m/z) | Relative Intensity |

| [M]+• (Molecular Ion) | [C₉H₇F₃O]+• | 204 | Moderate |

| [M - CH₂CH₃]+ | [C₇H₂F₃O]+ | 175 | High |

| [C₆H₂F₃]+ | [C₆H₂F₃]+ | 131 | Moderate |

| [CH₃CH₂CO]+ | [C₃H₅O]+ | 57 | Moderate to High |

| [CH₃CH₂]+ | [C₂H₅]+ | 29 | High |

Fragmentation Pathway

The principal fragmentation pathway for ketones under electron ionization is alpha-cleavage, which involves the breaking of the bond adjacent to the carbonyl group. For this compound, two primary alpha-cleavage events are anticipated:

-

Loss of the ethyl group: Cleavage between the carbonyl carbon and the ethyl group results in the formation of a stable acylium ion with a predicted m/z of 175. This is often a dominant peak in the mass spectrum of such ketones.

-

Loss of the trifluorophenyl group: Cleavage of the bond between the carbonyl carbon and the trifluorophenyl ring would lead to the formation of an ethylcarbonyl cation ([CH₃CH₂CO]⁺) with an m/z of 57.

Further fragmentation of the trifluorophenyl-containing ions can lead to the characteristic loss of CO (28 Da).

Below is a DOT script and the corresponding diagram illustrating the predicted fragmentation pathway.

Caption: Predicted Electron Ionization Fragmentation Pathway.

Experimental Protocols

The following are detailed methodologies for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a highly suitable technique for the analysis of volatile and thermally stable compounds like this compound.

1. Sample Preparation:

-

Dissolve 1 mg of the compound in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.

-

If necessary, perform a serial dilution to achieve a final concentration in the range of 1-10 µg/mL.

-

Filter the sample using a 0.22 µm syringe filter to remove any particulate matter.

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 8890 GC System or equivalent.

-

Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Injection Mode: Splitless.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 15 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is a powerful alternative, particularly for less volatile compounds or for analyses from complex matrices.

1. Sample Preparation:

-

Dissolve 1 mg of the compound in 1 mL of a solvent mixture compatible with the mobile phase, such as acetonitrile/water (50:50 v/v).

-

Dilute the sample to a final concentration of approximately 100 ng/mL to 1 µg/mL.

-

Filter the sample through a 0.22 µm syringe filter.

2. LC-MS Instrumentation and Conditions:

-

Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.

-

Mass Spectrometer: Agilent 6546 Q-TOF or equivalent high-resolution mass spectrometer.

-

Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent reversed-phase column.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient:

-

0-1 min: 5% B.

-

1-8 min: 5-95% B.

-

8-10 min: 95% B.

-

10-10.1 min: 95-5% B.

-

10.1-12 min: 5% B.

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 2 µL.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Capillary Voltage: 3500 V.

-

Fragmentor Voltage: 175 V.

-

Gas Temperature: 325 °C.

-

Gas Flow: 8 L/min.

-

Nebulizer Pressure: 35 psig.

-

Mass Range: m/z 50-500.

Experimental Workflow

The logical flow from sample receipt to data interpretation is crucial for obtaining reliable and reproducible results. The following diagram outlines a standard workflow for the mass spectrometric analysis of a novel compound.

Caption: General Experimental Workflow for Mass Spectrometry.

Relevance in Drug Development: A Note on Bioactivation

For drug development professionals, understanding the metabolic fate of a new chemical entity is critical. Aromatic ketones can be susceptible to metabolic transformations that may lead to the formation of reactive metabolites. These reactive species can covalently bind to cellular macromolecules, such as proteins and DNA, potentially leading to toxicity. The trifluorophenyl moiety in this compound may influence its metabolic profile.

The following diagram illustrates a generalized pathway of how a parent drug can be metabolized to a reactive intermediate that can lead to cellular toxicity.

Caption: Generalized Bioactivation and Toxicity Pathway.

Conclusion

This technical guide provides a comprehensive overview of the mass spectrometric analysis of this compound. By combining predicted fragmentation data with detailed experimental protocols and relevant workflow diagrams, researchers, scientists, and drug development professionals are better equipped to characterize this and similar novel compounds. The inclusion of a generalized bioactivation pathway highlights the importance of considering metabolic fate early in the drug discovery process. The methodologies and principles outlined herein serve as a valuable resource for the robust analytical characterization of new chemical entities.

A Technical Guide to the Synthesis of Trifluoromethyl-Substituted Phenyl Ketones

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF₃) group into phenyl ketone scaffolds is a cornerstone of modern medicinal chemistry and materials science. This powerful electron-withdrawing moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides an in-depth overview of key synthetic methodologies for the preparation of trifluoromethyl-substituted phenyl ketones, complete with detailed experimental protocols, comparative data, and mechanistic diagrams to aid in reaction planning and execution.

Friedel-Crafts Acylation with Trifluoroacetic Anhydride

The Friedel-Crafts acylation is a classic and direct method for the formation of aryl ketones. The use of trifluoroacetic anhydride ((CF₃CO)₂O or TFAA) can serve as both a reagent and a catalyst, providing a straightforward route to trifluoromethyl phenyl ketones, particularly with electron-rich aromatic substrates.[1][2] The reaction proceeds through the in-situ formation of a highly electrophilic trifluoroacetyl cation.

Experimental Protocol: General Procedure for Friedel-Crafts Trifluoroacetylation

A representative procedure for the trifluoroacetylation of an activated arene is as follows:

-

To a solution of the aromatic substrate (1.0 equiv.) in a suitable solvent (e.g., trifluoroacetic acid), trifluoroacetic anhydride (1.5 - 2.25 equiv.) is added dropwise at room temperature.[3]

-

The reaction mixture is stirred at room temperature for a specified period (e.g., 12 hours), with reaction progress monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[3]

-

Upon completion, the reaction mixture is carefully quenched with water or a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired trifluoromethyl phenyl ketone.

Data Presentation: Substrate Scope and Yields for Friedel-Crafts Trifluoroacetylation

| Aromatic Substrate | Product | Yield (%) | Reference |

| Anisole | 4-Methoxy-2,2,2-trifluoroacetophenone | 98 | [3] |

| Carbazole | 3-(2,2,2-Trifluoroacetyl)-9H-carbazole | up to 99 | [1] |

| Substituted Carbazoles | Various trifluoroacetylated carbazoles | up to 99 | [4] |

Logical Relationship Diagram: Friedel-Crafts Acylation

Caption: Friedel-Crafts acylation pathway.

Copper-Catalyzed Trifluoromethylation of Aryl Boronic Acids

Copper-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-trifluoromethyl bonds. This methodology allows for the trifluoromethylation of aryl boronic acids and their derivatives under relatively mild conditions, offering a broad substrate scope.[5][6][7][8] The reaction is believed to proceed through the formation of a Cu-CF₃ intermediate.

Experimental Protocol: General Procedure for Copper-Catalyzed Trifluoromethylation

A typical procedure for the copper-catalyzed trifluoromethylation of aryl boronic acids is as follows:[5]

-

To a reaction vessel charged with the aryl boronic acid (1.0 equiv.), a copper(I) salt (e.g., CuI, 1.0 equiv.), a ligand (e.g., 1,10-phenanthroline, 1.1 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.) are added.[5][9]

-

The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon).

-

A suitable solvent (e.g., diglyme) and the trifluoromethylating agent (e.g., Togni's reagent, 1.2 equiv.) are added.[5]

-

The reaction mixture is stirred at a specified temperature (e.g., 35 °C) for a designated time (e.g., 14 hours).[5]

-

After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite.

-

The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The residue is purified by column chromatography to yield the trifluoromethylated arene. To obtain the ketone, a subsequent oxidation step would be required if the starting material was not already a ketone precursor. Some methods directly yield ketones if the boronic acid substrate contains a carbonyl group precursor.[10]

Data Presentation: Substrate Scope and Yields for Copper-Catalyzed Trifluoromethylation

| Aryl Boronic Acid Substrate | Product | Yield (%) | Reference |

| 4-Biphenylboronic acid | 4-Trifluoromethylbiphenyl | Good to Excellent | [6] |

| Functionalized arylboronic acids | Various trifluoromethylated arenes | Good to Excellent | [5] |

| Heteroarylboronic acids | Various trifluoromethylated heteroarenes | Good to Excellent | [5] |

| Alkenylboronic acids | Trifluoromethylated alkenes | Good to Excellent | [5] |

Logical Relationship Diagram: Copper-Catalyzed Trifluoromethylation

Caption: Copper-catalyzed trifluoromethylation cycle.

Nucleophilic Trifluoromethylation of Esters with Fluoroform

A more recent and atom-economical approach involves the use of fluoroform (HCF₃), a potent greenhouse gas, as the trifluoromethyl source.[11][12][13] This method relies on the generation of the trifluoromethyl anion (CF₃⁻) in the presence of a strong base, which then acts as a nucleophile to attack an ester substrate, ultimately yielding a trifluoromethyl ketone.

Experimental Protocol: General Procedure for Nucleophilic Trifluoromethylation

A general procedure for the trifluoromethylation of esters using fluoroform is as follows:[11][14]

-

A reaction tube containing the ester substrate (1.0 equiv.) in a suitable solvent (e.g., triglyme) is cooled in liquid nitrogen under vacuum.[14]

-

Fluoroform gas (1.1 equiv.) is condensed into the tube.[14]

-

A solution of a strong base (e.g., potassium hexamethyldisilazide (KHMDS), 2.0 equiv.) in the same solvent is added at a low temperature (e.g., -40 °C) under an inert atmosphere.[11][14]

-

The reaction mixture is stirred at this temperature for a specified time (e.g., 4 hours).[14]

-

The reaction is quenched by the addition of an aqueous acid solution (e.g., 1 M HCl).

-

The aqueous layer is extracted with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated.

-

The crude product is purified by column chromatography.

Data Presentation: Substrate Scope and Yields for Nucleophilic Trifluoromethylation

| Ester Substrate | Product | Yield (%) | Reference |

| Methyl 2-naphthoate | 1-(Naphthalen-2-yl)-2,2,2-trifluoroethan-1-one | 75 | [11] |

| Methyl 4-chlorobenzoate | 1-(4-Chlorophenyl)-2,2,2-trifluoroethan-1-one | 63 | [11] |

| Methyl 4-bromobenzoate | 1-(4-Bromophenyl)-2,2,2-trifluoroethan-1-one | 58 | [11] |

| Methyl 4-iodobenzoate | 1-(4-Iodophenyl)-2,2,2-trifluoroethan-1-one | 56 | [11] |

| Methyl 4-(tert-butyl)benzoate | 1-(4-(tert-Butyl)phenyl)-2,2,2-trifluoroethan-1-one | 92 | [11] |

Logical Relationship Diagram: Nucleophilic Trifluoromethylation

Caption: Nucleophilic trifluoromethylation pathway.

Photoredox Catalysis for α-Trifluoromethylation

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling reactions to proceed under exceptionally mild conditions. This approach can be applied to the α-trifluoromethylation of ketones, often via their silyl enol ether derivatives.[15][16] The mechanism involves the generation of a trifluoromethyl radical, which then adds to the enolate equivalent.

Experimental Protocol: General Procedure for Photoredox-Catalyzed α-Trifluoromethylation

A general one-pot procedure for the direct α-trifluoromethylation of a ketone is as follows:[15]

-

In a reaction vessel, the ketone (1.0 equiv.), a photocatalyst (e.g., [Ru(bpy)₃]Cl₂), a silylating agent, and a suitable base are combined in an appropriate solvent.

-

The mixture is stirred to form the silyl enol ether in situ.

-

The trifluoromethylating agent (e.g., CF₃I) is added.

-

The reaction vessel is placed in the presence of a visible light source (e.g., a household fluorescent lamp) and stirred at room temperature for the required reaction time.

-

Upon completion, the reaction is worked up by standard aqueous extraction procedures.

-

The crude product is purified by column chromatography.

Data Presentation: Substrate Scope and Yields for Photoredox α-Trifluoromethylation

| Carbonyl Substrate | Product | Yield (%) | Reference |

| Ketone-derived silyl enol ethers | α-Trifluoromethyl ketones | 66-92 | [15] |

| Ester-derived silyl ketene acetals | α-Trifluoromethyl esters | 74-84 | [15] |

| Amide-derived N,O-acetals | α-Trifluoromethyl amides | 59-73 | [15] |

Experimental Workflow Diagram: Photoredox Catalysis

Caption: One-pot photoredox α-trifluoromethylation workflow.

References

- 1. Substrate-Controlled Regiodivergent Synthesis of Fluoroacylated Carbazoles via Friedel-Crafts Acylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. CN107417504A - A kind of friedel-crafts acylation of trifluoroacetic acid catalysis - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Copper-Catalyzed Trifluoromethylation of Aryl and Vinyl Boronic Acids with An Electrophilic Trifluoromethylating Reagent [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. BJOC - Progress in copper-catalyzed trifluoromethylation [beilstein-journals.org]

- 8. researchgate.net [researchgate.net]

- 9. Room Temperature Aryl Trifluoromethylation via Copper-Mediated Oxidative Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]

- 12. beilstein-journals.org [beilstein-journals.org]

- 13. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]

- 15. macmillan.princeton.edu [macmillan.princeton.edu]

- 16. Photoredox Catalysis: A Mild, Operationally Simple Approach to the Synthesis of α-Trifluoromethyl Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Adaptable Ring: A Technical Guide to the Reactivity of Polyfluorinated Aromatic Compounds

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into aromatic systems dramatically alters their chemical reactivity, opening up a vast landscape of synthetic possibilities. This technical guide delves into the core principles governing the reactivity of polyfluorinated aromatic compounds, providing a comprehensive overview of key transformations, detailed experimental protocols, and quantitative data to empower researchers in their synthetic endeavors. The unique electronic properties conferred by fluorine render these compounds indispensable in the development of pharmaceuticals, agrochemicals, and advanced materials.

Nucleophilic Aromatic Substitution (SNAr): A Dominant Reaction Pathway

The high electronegativity of fluorine atoms renders the aromatic core of polyfluoroarenes electron-deficient and, consequently, highly susceptible to nucleophilic attack. This makes nucleophilic aromatic substitution (SNAr) a cornerstone of their chemistry. The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer intermediate.[1] In some cases, a concerted SNAr mechanism has also been proposed.[2]

Regioselectivity

In monosubstituted pentafluorophenyl derivatives, nucleophilic attack predominantly occurs at the para position. This regioselectivity is governed by a combination of electronic and steric factors. The substituent on the ring can influence the electron density at different positions, and the steric bulk of both the substituent and the incoming nucleophile plays a crucial role.[3]

Experimental Protocol: General Procedure for SNAr of Polyfluoroarenes with Phenothiazine

This protocol describes the synthesis of 10-phenylphenothiazine derivatives via SNAr.[3]

Materials:

-

Phenothiazine derivative

-

Polyfluoroarene

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a reaction vessel, add the phenothiazine derivative (1.0 equiv) and K₂CO₃ (2.0 equiv).

-

Add DMF as the solvent.

-

Add the polyfluoroarene (1.05 equiv) to the mixture.

-

Stir the reaction mixture at 60 °C for the specified time.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data: Optimization of SNAr Reaction Conditions

The following table summarizes the optimization of reaction conditions for the SNAr reaction between phenothiazine and octafluorotoluene.[4]

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | K₂CO₃ | DMF | 60 | 24 | 96 |

| 2 | Cs₂CO₃ | DMF | 60 | 24 | 85 |

| 3 | K₃PO₄ | DMF | 60 | 24 | 78 |

| 4 | K₂CO₃ | DMAc | 60 | 24 | 92 |

| 5 | K₂CO₃ | NMP | 60 | 24 | 88 |

| 6 | K₂CO₃ | Dioxane | 60 | 24 | 55 |

Metal-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Heteroatom Bonds

Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the functionalization of polyfluorinated aromatic compounds, enabling the formation of C-C, C-N, and C-O bonds.

Palladium-Catalyzed Direct C-H Arylation

Direct C-H arylation offers a more atom- and step-economical alternative to traditional cross-coupling methods that require pre-functionalized starting materials. The C-H bonds ortho to fluorine atoms in polyfluoroarenes are activated towards metallation, facilitating selective arylation.[5]

This protocol outlines the direct arylation of polyfluoroarenes with aryl tosylates or mesylates.[6]

Materials:

-

Polyfluoroarene

-

Aryl tosylate or mesylate

-

Pd(OAc)₂

-

CM-phos (ligand)

-

KOAc (base)

-

Toluene (solvent)

Procedure:

-

In a glovebox, combine Pd(OAc)₂ (5 mol %), CM-phos (10 mol %), and KOAc (2.0 equiv) in a reaction tube.

-

Add the aryl tosylate or mesylate (1.0 equiv) and the polyfluoroarene (3.0 equiv).

-

Add toluene as the solvent.

-

Seal the tube and heat the reaction mixture at 90 °C for 24 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Concentrate the filtrate and purify the residue by column chromatography on silica gel.

The table below presents the yields for the direct arylation of various polyfluoroarenes with 4-chlorotoluene, catalyzed by a palladium indolylphosphine complex.[7]

| Polyfluoroarene | Product | Yield (%) |

| Pentafluorobenzene | 2,3,4,5,6-Pentafluoro-4'-methylbiphenyl | 85 |

| 1,2,3,4-Tetrafluorobenzene | 2,3,4,5-Tetrafluoro-4'-methylbiphenyl | 78 |

| 1,3,5-Trifluorobenzene | 2,4,6-Trifluoro-4'-methylbiphenyl | 65 |

| 1,4-Difluorobenzene | 2,5-Difluoro-4'-methylbiphenyl | 55 |

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex. This reaction is highly valuable for the synthesis of biaryls.[8]

This procedure describes the coupling of pentafluorophenylboronic acid with aryl halides.[9]

Materials:

-

Pentafluorophenylboronic acid

-

Aryl halide (iodide or bromide)

-

Pd(PPh₃)₄ or Pd₂(dba)₃/P(t-Bu)₃ (catalyst system)

-

CsF (base)

-

Ag₂O (additive)

-

DME or DMF (solvent)

Procedure:

-

To a reaction flask, add the aryl halide (1.0 equiv), pentafluorophenylboronic acid (1.2 equiv), CsF (2.0 equiv), and Ag₂O (1.0 equiv).

-

Add the palladium catalyst and ligand (e.g., Pd(PPh₃)₄, 3 mol %).

-

Add the appropriate solvent (DME for aryl iodides, DMF for aryl bromides).

-

Heat the reaction mixture at the specified temperature (70 °C for aryl iodides, 100 °C for aryl bromides) for the required time.

-

After cooling, dilute the reaction mixture with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

The following table shows the yields for the Suzuki-Miyaura coupling of pentafluorophenylboronic acid with various aryl halides.[9]

| Aryl Halide | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Iodobenzene | Pd(PPh₃)₄ | DME | 70 | 12 | >90 |

| 4-Iodotoluene | Pd(PPh₃)₄ | DME | 70 | 12 | 88 |

| Bromobenzene | Pd₂(dba)₃/P(t-Bu)₃ | DMF | 100 | 12 | 92 |

| 4-Bromotoluene | Pd₂(dba)₃/P(t-Bu)₃ | DMF | 100 | 12 | 85 |

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes.[10]

This protocol provides a general method for the Sonogashira coupling of aryl halides with terminal alkynes.[11]

Materials:

-

Aryl halide

-

Terminal alkyne

-

Pd(PPh₃)₂Cl₂ (catalyst)

-

CuI (co-catalyst)

-

Diisopropylamine (base and solvent)

-

THF (co-solvent)

Procedure:

-

To a solution of the aryl halide (1.0 equiv) in THF, add Pd(PPh₃)₂Cl₂ (0.05 equiv), CuI (0.025 equiv), and diisopropylamine (7.0 equiv).

-

Add the terminal alkyne (1.1 equiv) to the reaction mixture.

-

Stir the reaction at room temperature for 3 hours.

-

Dilute the reaction with diethyl ether and filter through a pad of Celite.

-

Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Purify the product by flash column chromatography on silica gel.

The table below lists the yields for the Sonogashira coupling of various polyfluoroaryl bromides with phenylacetylene.[12]

| Polyfluoroaryl Bromide | Product | Yield (%) |

| Bromopentafluorobenzene | Pentafluorophenylethynylbenzene | 82 |

| 1-Bromo-2,3,4,5-tetrafluorobenzene | (2,3,4,5-Tetrafluorophenyl)ethynylbenzene | 75 |

| 1-Bromo-2,4,6-trifluorobenzene | (2,4,6-Trifluorophenyl)ethynylbenzene | 68 |

Reaction Mechanisms and Workflows

Visualizing the intricate steps of these reactions is crucial for a deeper understanding and for the rational design of new synthetic strategies. The following diagrams, generated using Graphviz, illustrate the key mechanistic pathways.

References

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Palladium-catalyzed direct arylation of polyfluoroarenes with aryl tosylates and mesylates - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. A general direct arylation of polyfluoroarenes with heteroaryl and aryl chlorides catalyzed by palladium indolylphosphine complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 12. Sonogashira Coupling [organic-chemistry.org]

An In-depth Technical Guide to the Starting Materials for the Synthesis of 1-(2,4,6-Trifluorophenyl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 1-(2,4,6-Trifluorophenyl)propan-1-one, a key intermediate in pharmaceutical and agrochemical research. The document details the necessary starting materials, outlines plausible experimental protocols, and presents the logical workflows for each major synthetic pathway.

Introduction

This compound is a fluorinated aromatic ketone of significant interest in medicinal chemistry due to the unique properties conferred by the trifluorophenyl moiety. The electron-withdrawing nature of the fluorine atoms can enhance metabolic stability and binding affinity of derivative compounds. This guide explores three principal synthetic strategies for its preparation: Friedel-Crafts Acylation, Grignard Reaction with a Nitrile, and Organolithium Reaction with a Nitrile. Each method offers distinct advantages and requires specific starting materials and reaction conditions.

Synthetic Pathways and Starting Materials

Three primary synthetic pathways for this compound are presented below. Each pathway utilizes different starting materials and reaction mechanisms, providing flexibility in synthetic design based on precursor availability and laboratory capabilities.

Friedel-Crafts Acylation

This classic electrophilic aromatic substitution reaction is a direct method for the synthesis of aryl ketones. The key starting materials are an activated aromatic ring and an acylating agent, facilitated by a Lewis acid catalyst.

Starting Materials:

-

1,3,5-Trifluorobenzene: The aromatic substrate.

-

Propanoyl chloride or Propanoic anhydride: The acylating agent.

-

Aluminum chloride (AlCl₃): A common Lewis acid catalyst.[1]

-

Dichloromethane (CH₂Cl₂) or Carbon disulfide (CS₂): Anhydrous solvents.

Reaction Scheme:

Figure 1: Friedel-Crafts Acylation Workflow.

Grignard Reaction with Nitrile

This organometallic approach involves the synthesis of a Grignard reagent from an aryl halide, which then acts as a nucleophile, attacking a nitrile. Subsequent hydrolysis of the intermediate imine yields the desired ketone.[2][3][4]

Starting Materials:

-

1-Bromo-2,4,6-trifluorobenzene: Precursor for the Grignard reagent.

-

Magnesium (Mg) turnings: For the formation of the Grignard reagent.

-

Anhydrous diethyl ether or Tetrahydrofuran (THF): Solvent for Grignard reagent formation and reaction.

-

Propanenitrile (CH₃CH₂CN): The electrophilic nitrile.

-

Aqueous acid (e.g., H₃O⁺): For hydrolysis of the imine intermediate.

Reaction Scheme:

Figure 2: Grignard Reaction Workflow.

Organolithium Reaction with Nitrile

Similar to the Grignard route, this method utilizes a highly reactive organolithium reagent as the nucleophile. The general mechanism also proceeds through an imine intermediate that is hydrolyzed to the final ketone product.[2][5]

Starting Materials:

-

1-Bromo-2,4,6-trifluorobenzene or 1-Chloro-2,4,6-trifluorobenzene: Precursor for the organolithium reagent.

-

n-Butyllithium (n-BuLi) or metallic Lithium (Li): For the formation of the organolithium reagent.

-

Anhydrous diethyl ether or Tetrahydrofuran (THF): Solvent for organolithium reagent formation and reaction.

-

Propanenitrile (CH₃CH₂CN): The electrophilic nitrile.

-

Aqueous acid (e.g., H₃O⁺): For hydrolysis of the imine intermediate.

Reaction Scheme:

Figure 3: Organolithium Reaction Workflow.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for analogous synthetic transformations, providing a baseline for the synthesis of this compound. It is important to note that specific yields for the target molecule may vary and require optimization.

| Synthetic Route | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Friedel-Crafts Acylation | 1,3,5-Trifluorobenzene, Propanoyl chloride, AlCl₃ | Dichloromethane | 0 to reflux | 2 - 24 | 60 - 90 |

| Grignard Reaction | 1-Bromo-2,4,6-trifluorobenzene, Mg, Propanenitrile | Anhydrous THF | 0 to reflux | 2 - 6 | 50 - 80 |

| Organolithium Reaction | 1-Bromo-2,4,6-trifluorobenzene, n-BuLi, Propanenitrile | Anhydrous THF | -78 to rt | 1 - 4 | 50 - 85 |

Experimental Protocols

The following are proposed experimental protocols for the synthesis of this compound based on established methodologies.

Protocol for Friedel-Crafts Acylation

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl) is charged with anhydrous aluminum chloride (1.2 eq.) and anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: The flask is cooled to 0 °C in an ice bath. A solution of 1,3,5-trifluorobenzene (1.0 eq.) in anhydrous dichloromethane is added dropwise, followed by the slow, dropwise addition of propanoyl chloride (1.1 eq.).

-

Reaction: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature. The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. If necessary, the mixture can be heated to reflux to drive the reaction to completion.

-

Work-up: The reaction mixture is carefully poured onto crushed ice with vigorous stirring. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by distillation under reduced pressure.

Protocol for Grignard Reaction with Propanenitrile

-

Grignard Reagent Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with magnesium turnings (1.2 eq.) under an inert atmosphere. A small crystal of iodine can be added to initiate the reaction. A solution of 1-bromo-2,4,6-trifluorobenzene (1.0 eq.) in anhydrous THF is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

-

Reaction with Nitrile: The Grignard reagent solution is cooled to 0 °C. A solution of propanenitrile (1.0 eq.) in anhydrous THF is added dropwise, and the reaction mixture is stirred at room temperature for several hours or until TLC indicates the consumption of the nitrile.

-

Hydrolysis: The reaction mixture is cooled in an ice bath and slowly quenched by the addition of a saturated aqueous solution of ammonium chloride, followed by the addition of 2M HCl until the magnesium salts dissolve.

-

Work-up: The mixture is extracted with diethyl ether. The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the resulting crude ketone is purified by column chromatography or vacuum distillation.

Protocol for Organolithium Reaction with Propanenitrile

-

Organolithium Reagent Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of 1-bromo-2,4,6-trifluorobenzene (1.0 eq.) in anhydrous THF. The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 eq. in hexanes) is added dropwise, and the mixture is stirred at -78 °C for one hour.

-

Reaction with Nitrile: Propanenitrile (1.0 eq.), dissolved in anhydrous THF, is added dropwise to the solution of the organolithium reagent at -78 °C. The reaction mixture is stirred at this temperature for one hour and then allowed to warm to room temperature.

-

Hydrolysis: The reaction is quenched by the slow addition of 2M aqueous HCl at 0 °C.

-

Work-up: The mixture is extracted with diethyl ether. The combined organic extracts are washed with water and brine, and then dried over anhydrous magnesium sulfate.

-

Purification: After filtration and removal of the solvent under reduced pressure, the crude product is purified by column chromatography on silica gel or by vacuum distillation.

Conclusion

The synthesis of this compound can be effectively achieved through several established synthetic methodologies. The choice of a particular route will depend on the availability of starting materials, scalability requirements, and the specific equipment and expertise available in the laboratory. The protocols provided in this guide, based on well-understood organic reactions, offer a solid foundation for researchers to produce this valuable chemical intermediate. Optimization of reaction conditions will likely be necessary to achieve high yields and purity for specific applications.

References

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]

- 3. Ch20: RLi or RMgX with Nitriles to Ketones [chem.ucalgary.ca]

- 4. Nitriles to Ketones and Aldehydes - Chemistry Steps [chemistrysteps.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Friedel-Crafts Acylation of 1,3,5-Trifluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Friedel-Crafts acylation of 1,3,5-trifluorobenzene presents a unique challenge in electrophilic aromatic substitution, owing to the substrate's highly deactivated aromatic system. The three fluorine atoms, through their strong inductive electron-withdrawing effects, significantly reduce the nucleophilicity of the benzene ring. This technical guide provides a comprehensive overview of the theoretical and practical aspects of this reaction, including a discussion of the reaction mechanism, regioselectivity, and a generalized experimental protocol. The synthesis of 2',4',6'-trifluoroacetophenone, a valuable building block in medicinal chemistry and materials science, is the primary focus. While specific literature on this exact transformation is scarce, this guide synthesizes established principles of Friedel-Crafts chemistry and the reactivity of polyfluorinated aromatics to provide a robust framework for researchers.

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This reaction typically involves the use of an acyl halide or anhydride with a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). The product of this reaction, an aromatic ketone, serves as a versatile intermediate in the synthesis of a wide array of more complex molecules, including pharmaceuticals and agrochemicals.